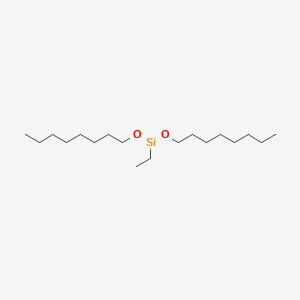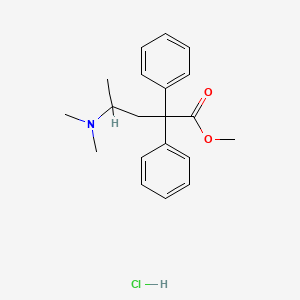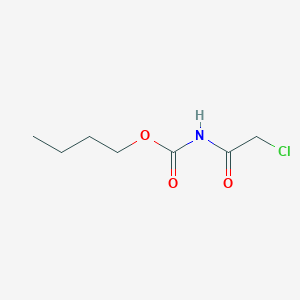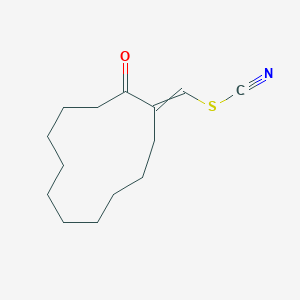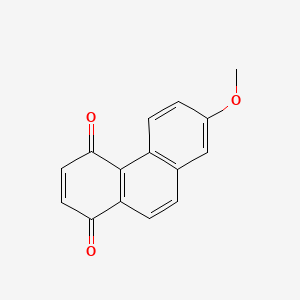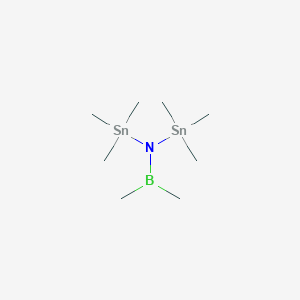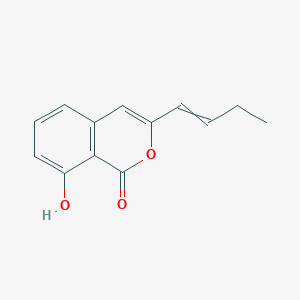
3-(But-1-en-1-yl)-8-hydroxy-1H-2-benzopyran-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(But-1-en-1-yl)-8-hydroxy-1H-2-benzopyran-1-one is an organic compound that belongs to the class of benzopyran derivatives. This compound features a benzopyran core with a but-1-en-1-yl substituent at the 3-position and a hydroxy group at the 8-position. Benzopyran derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(But-1-en-1-yl)-8-hydroxy-1H-2-benzopyran-1-one can be achieved through various synthetic routes One common method involves the use of commercially available starting materials and a series of chemical reactionsThe hydroxy group can be introduced via selective hydroxylation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industrial standards. Advanced techniques like continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
3-(But-1-en-1-yl)-8-hydroxy-1H-2-benzopyran-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols or other reduced derivatives.
Substitution: The but-1-en-1-yl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups .
Aplicaciones Científicas De Investigación
3-(But-1-en-1-yl)-8-hydroxy-1H-2-benzopyran-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(But-1-en-1-yl)-8-hydroxy-1H-2-benzopyran-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group may participate in hydrogen bonding and other interactions with biological molecules, while the benzopyran core can interact with various enzymes and receptors. These interactions can modulate biological pathways and lead to the observed effects .
Comparación Con Compuestos Similares
Similar Compounds
6-({3-[(1E)-but-1-en-1-yl]-7-hydroxy-1-oxo-1H-isochromen-5-yl}oxy)-3,4,5-trihydroxyoxane-2-carboxylic acid: This compound shares a similar benzopyran core but has additional functional groups that confer different properties.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Another compound with a but-1-en-1-yl group, but with an indole core instead of a benzopyran.
Uniqueness
3-(But-1-en-1-yl)-8-hydroxy-1H-2-benzopyran-1-one is unique due to its specific substitution pattern and the presence of both a hydroxy group and a but-1-en-1-yl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
63898-25-9 |
|---|---|
Fórmula molecular |
C13H12O3 |
Peso molecular |
216.23 g/mol |
Nombre IUPAC |
3-but-1-enyl-8-hydroxyisochromen-1-one |
InChI |
InChI=1S/C13H12O3/c1-2-3-6-10-8-9-5-4-7-11(14)12(9)13(15)16-10/h3-8,14H,2H2,1H3 |
Clave InChI |
KIVJBPPONQCANS-UHFFFAOYSA-N |
SMILES canónico |
CCC=CC1=CC2=C(C(=CC=C2)O)C(=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


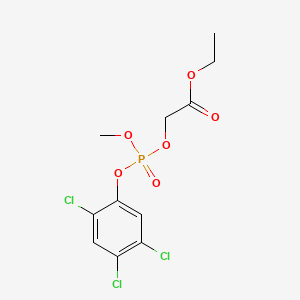
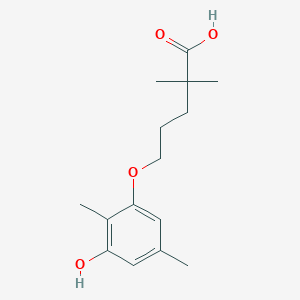

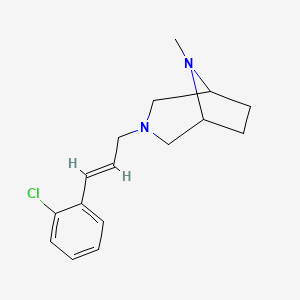

![6-Phenyl-3-(prop-2-yn-1-yl)-7-oxa-3-azabicyclo[4.1.0]heptane](/img/structure/B14503448.png)

